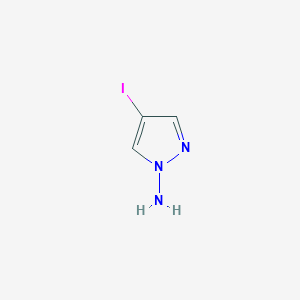

4-Iodo-1H-pyrazol-1-amine

Descripción

Contextualization within Pyrazole (B372694) Heterocycle Chemistry

Pyrazoles are a fundamental class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govmdpi.comijraset.com This structural motif is a cornerstone in medicinal chemistry and drug development, with pyrazole derivatives exhibiting a wide array of biological activities. nih.govmdpi.comhilarispublisher.com The pyrazole ring is found in numerous pharmaceuticals, agrochemicals, and materials. mdpi.commdpi.com

The chemical behavior of the pyrazole ring is characterized by its two distinct nitrogen atoms. One nitrogen atom is "pyrrole-like," with its lone pair of electrons participating in the aromatic system, while the other is "pyridine-like," with its lone pair not involved in resonance. mdpi.com This allows pyrazoles to react with both acids and bases. mdpi.com The versatility of the pyrazole scaffold is further enhanced by the ability to introduce various substituents at different positions on the ring, which significantly influences its chemical and biological properties. nih.gov

The synthesis of pyrazole derivatives is a well-established field, with numerous methods available to construct the pyrazole core and introduce functional groups. mdpi.commdpi.com These methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.gov The development of new synthetic protocols, including those utilizing flow chemistry, continues to improve the efficiency and scalability of pyrazole synthesis. mdpi.com

Significance of Iodinated and N-Aminated Pyrazole Scaffolds in Contemporary Research

The presence of both an iodine atom and an N-amino group on the pyrazole scaffold of 4-Iodo-1H-pyrazol-1-amine imparts unique reactivity and utility in chemical synthesis.

Iodinated Pyrazoles:

The iodine atom at the 4-position of the pyrazole ring is a key feature that makes 4-iodopyrazoles valuable precursors for creating highly functionalized molecules. researchgate.net The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various chemical reactions. This allows for the introduction of a wide range of substituents at this position through cross-coupling reactions.

Some of the key reactions involving 4-iodopyrazoles include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form new carbon-carbon bonds by coupling the iodopyrazole with a boronic acid or ester. rsc.orgresearchgate.net

Negishi Coupling: This reaction also forms carbon-carbon bonds by coupling the iodopyrazole with an organozinc reagent, often catalyzed by palladium. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction is used to form carbon-carbon triple bonds by coupling the iodopyrazole with a terminal alkyne in the presence of a palladium and copper co-catalyst. rsc.orgresearchgate.net

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the iodopyrazole with an alkene. researchgate.net

C-N and C-O Coupling Reactions: The iodine can be displaced by nitrogen and oxygen nucleophiles, respectively, in metal-catalyzed reactions to form new bonds. mdpi.com

The ability to perform these transformations makes 4-iodopyrazoles, including this compound, highly sought-after building blocks in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. researchgate.netacs.org For instance, 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a key intermediate in the synthesis of the drug Crizotinib. researchgate.net

N-Aminated Pyrazoles:

The N-amino group on the pyrazole ring also contributes significantly to the compound's chemical properties and applications. Aminopyrazoles are highly reactive compounds that serve as versatile frameworks in drug discovery. mdpi.comchim.it The position of the amino group on the pyrazole ring influences its biological activity. mdpi.com

N-substituted aminopyrazoles are important building blocks for a vast number of heterocyclic compounds with diverse biological activities. scirp.org The presence of the amino group can facilitate further chemical transformations. For example, it can act as a nucleophile in cyclization reactions to form fused heterocyclic systems. evitachem.com Furthermore, the N-amino group can influence the electronic properties of the pyrazole ring, impacting its reactivity in various chemical transformations. orientjchem.org

Structure

3D Structure

Propiedades

Fórmula molecular |

C3H4IN3 |

|---|---|

Peso molecular |

208.99 g/mol |

Nombre IUPAC |

4-iodopyrazol-1-amine |

InChI |

InChI=1S/C3H4IN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 |

Clave InChI |

FXCNLTKDRNWQNF-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NN1N)I |

Origen del producto |

United States |

Chemical Transformations and Mechanistic Insights of 4 Iodo 1h Pyrazol 1 Amine

Reactivity of the C-4 Iodine Atom

The carbon-iodine bond at the C-4 position of the pyrazole (B372694) ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-iodopyrazoles are excellent substrates for these transformations. The high reactivity of the C-I bond facilitates reactions like the Suzuki, Sonogashira, and Heck couplings. clockss.orgambeed.comnih.govbeilstein-journals.org

The Suzuki-Miyaura coupling allows for the introduction of aryl and vinyl groups at the C-4 position by reacting the 4-iodopyrazole (B32481) with boronic acids or their derivatives in the presence of a palladium catalyst and a base. clockss.orgsmolecule.comnih.gov This reaction is highly valued for its mild conditions and tolerance of various functional groups.

The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles by coupling the 4-iodopyrazole with a terminal alkyne. clockss.orgnih.govlibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.govlibretexts.org These alkynylated products can serve as precursors for more complex heterocyclic systems. clockss.org

The Heck-Mizoroki reaction enables the formation of 4-alkenylpyrazoles through the coupling of the 4-iodopyrazole with various alkenes. clockss.org Studies have shown that the choice of ligand, such as tri(tert-butyl)phosphine or P(OEt)3, and the protecting group on the pyrazole nitrogen can significantly influence the reaction's efficiency. clockss.org For instance, a trityl protecting group has been found to be suitable for this reaction. clockss.org While many Heck reactions yield selectively E-alkene products, reactions with certain alkenes like methyl vinyl ketone or acrylonitrile (B1666552) can produce a mixture of E- and Z-isomers. clockss.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-1H-pyrazole Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product | Reference |

| Suzuki-Miyaura | 4-Iodo-1-trityl-1H-pyrazole, Arylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Aryl-1-trityl-1H-pyrazole | clockss.org |

| Sonogashira | 4-Iodo-1-trityl-1H-pyrazole, Phenylacetylene (B144264) | PdCl2(PPh3)2, CuI, Et3N | 4-(Phenylethynyl)-1-trityl-1H-pyrazole | clockss.org |

| Heck | 4-Iodo-1-trityl-1H-pyrazole, Styrene | Pd(OAc)2, P(OEt)3, Et3N | (E)-4-(2-Phenylvinyl)-1-trityl-1H-pyrazole | clockss.org |

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions offer a complementary approach to palladium-based methods, particularly for forming C-N and C-O bonds at the C-4 position. nih.govresearchgate.net Copper(I) iodide (CuI) is a commonly used catalyst for these transformations.

Research has demonstrated that CuI-mediated C-N coupling reactions of 4-iodo-1H-1-tritylpyrazole are particularly effective for coupling with alkylamines that possess a β-hydrogen. nih.govresearchgate.net This is in contrast to palladium-catalyzed aminations, which often give low yields with such amines due to competing β-hydride elimination. nih.gov Conversely, copper-catalyzed couplings tend to be less effective for aryl or bulky amines that lack β-hydrogens. researchgate.net

Similarly, CuI-catalyzed C-O coupling reactions have been developed to introduce alkoxy groups at the C-4 position by reacting 4-iodopyrazoles with alcohols. nih.gov These reactions often require a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide, and can be accelerated using microwave irradiation. nih.gov

Table 2: Comparison of Catalyst Systems for C-4 Amination

| Amine Type | Preferred Catalyst | Substrate | General Observation | Reference |

| Alkylamines with β-hydrogen | CuI | 4-Iodo-1H-1-tritylpyrazole | Favorable for this type of amine. | nih.govresearchgate.net |

| Arylamines/Bulky amines | Pd(dba)2 | 4-Bromo-1H-1-tritylpyrazole | More effective than copper catalysts. | nih.govresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

Nucleophilic aromatic substitution (SNAr) provides a pathway for the direct displacement of the iodine atom at the C-4 position by a strong nucleophile. masterorganicchemistry.com For this reaction to proceed, the pyrazole ring must be sufficiently electron-deficient, which is often achieved through the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

While less common for simple 4-iodopyrazoles due to the electron-rich nature of the pyrazole ring, SNAr can become a viable pathway if the ring is activated by appropriate substituents. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which then expels the iodide leaving group to restore aromaticity. masterorganicchemistry.com Nucleophiles such as amines, alkoxides, and thiolates can be employed in these reactions. ambeed.com The chloro substituent on some pyrazole derivatives has been shown to be sufficiently activated to act as a leaving group in these types of C-C linkages. beilstein-journals.org

Reactivity and Derivatization of the N-1 Amine Moiety

The N-1 amine group of 4-Iodo-1H-pyrazol-1-amine offers a wealth of opportunities for derivatization, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

Acylation, Alkylation, and Imine Formation

The lone pair of electrons on the nitrogen atom of the N-1 amine makes it a good nucleophile, readily participating in reactions such as acylation, alkylation, and imine formation.

Acylation involves the reaction of the N-1 amine with acylating agents like acid chlorides or anhydrides to form N-acylpyrazolamines. researchgate.net This reaction can be used to introduce a variety of carbonyl-containing functional groups. For example, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can be dehydrated and iodinated to yield 1-acyl-4-iodo-1H-pyrazoles. researchgate.netresearchgate.net

Alkylation of the N-1 amine can be achieved by reacting it with alkyl halides or other alkylating agents. This introduces an alkyl group onto the nitrogen atom, which can be useful for modifying the compound's physical and chemical properties.

Imine formation occurs when the N-1 amine condenses with an aldehyde or a ketone, typically under acidic conditions, to form a C=N double bond, known as an imine or Schiff base. libretexts.orgvulcanchem.com This reaction is reversible and involves the elimination of a water molecule. libretexts.org The formation of an imine can be a key step in the synthesis of more complex molecules.

Cycloaddition Reactions Involving the N-1 Amine (e.g., for fused heterocycles)

The N-1 amine can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems where the pyrazole ring is annulated with another ring. These reactions are valuable for constructing novel polycyclic scaffolds.

One such example is the potential for [3+2] cycloaddition reactions. While specific examples involving the N-1 amine of this compound are not extensively detailed in the provided context, the general reactivity pattern of pyrazoles and amines suggests this possibility. For instance, pyrazoles can be synthesized through the cycloaddition of hydrazines with 1,3-dicarbonyl compounds. organic-chemistry.org By analogy, the N-1 amine could potentially react with suitable 1,3-dipoles or their precursors to form fused five-membered rings.

Furthermore, tandem reactions involving the C-4 iodo group and the N-1 amine can lead to fused systems. For example, a Sonogashira coupling at C-4 followed by an intramolecular cyclization involving the N-1 amine (or a derivative thereof) could be a strategy to construct pyrazole-fused pyridines or other heterocycles. beilstein-journals.orgbeilstein-journals.org The synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones has been achieved through a tandem coupling-cyclization process involving a 5-iodopyrazole-4-carboxylic acid and a terminal alkyne, highlighting the potential for such intramolecular cyclizations. beilstein-journals.org

Reaction Kinetics and Regiochemical Control Studies of this compound

The study of reaction kinetics and the factors governing regiochemical outcomes are pivotal in understanding the synthetic utility of a chemical compound. For this compound, a molecule featuring both an electron-withdrawing iodine atom and an electron-donating amino group on a pyrazole core, these studies are essential for predicting its behavior in various chemical transformations. While specific kinetic and regiochemical control studies exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing the established reactivity of related pyrazole systems. This section will delve into the anticipated kinetic profiles and regiochemical determinants based on analogous chemical systems.

General Principles of Pyrazole Reactivity

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. Its reactivity is significantly influenced by the nature and position of substituents. Electrophilic substitution on an unsubstituted pyrazole typically occurs at the C4 position due to the directing effects of the ring nitrogens. The presence of substituents can alter this preference. For instance, the N1-amino group in this compound is expected to be a key modulator of the ring's electronic properties.

Kinetics of Electrophilic Substitution

The kinetics of electrophilic substitution on pyrazoles have been a subject of interest. Studies on the iodination of pyrazole itself have shown that the reaction rate is dependent on the pH of the medium, suggesting that the pyrazole anion is a key reactive intermediate. sci-hub.sejocpr.com The reaction is generally considered to be second-order. jocpr.com

Further insights can be drawn from studies on the iodination of nickel(II)-coordinated pyrazole, which demonstrate that coordination to a metal center can significantly alter the reaction kinetics. acs.org While this compound is not a metal complex, this highlights the sensitivity of the pyrazole ring's reactivity to its chemical environment.

Regiochemical Control in Functionalization Reactions

The primary challenge and opportunity in the chemistry of substituted pyrazoles lie in controlling the regioselectivity of further functionalization. The existing substituents on this compound—the iodo group at C4 and the amino group at N1—will dictate the position of subsequent chemical modifications.

C-H Functionalization:

Recent advances in catalysis have enabled the direct functionalization of C-H bonds in pyrazoles, offering a powerful tool for derivatization. ibs.re.krnih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed C-H alkenylation of N-substituted pyrazoles can be directed to either the C4 or C5 position by tuning the additives. ibs.re.kr An electrophilic palladium catalyst can favor C4-alkenylation, while the use of a base and a specific ligand can switch the selectivity to the C5 position. ibs.re.kr

For this compound, the C4 position is already occupied. Therefore, C-H functionalization would be expected to occur at the C3 or C5 positions. The electronic effects of the N1-amino group would likely play a significant role in directing incoming electrophiles.

N-Functionalization:

The N1-amino group itself can undergo a variety of reactions, such as acylation or alkylation. uomustansiriyah.edu.iqpressbooks.pub These reactions would proceed via standard mechanisms for amine functionalization. Furthermore, the regioselective introduction of substituents on the pyrazole nitrogen atoms is a well-studied area. sci-hub.stacs.org In the case of this compound, the N1 position is already functionalized, leaving the N2 position as a potential site for reactions like alkylation, though the presence of the adjacent amino group could introduce steric hindrance.

Cross-Coupling Reactions:

The iodine atom at the C4 position makes this compound an excellent candidate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the C4 position, proceeding via a catalytic cycle involving a palladium catalyst. Kinetic studies of Suzuki-Miyaura couplings involving iodo-substituted aromatic compounds have shown that the oxidative addition of the aryl iodide to the palladium(0) catalyst is often the rate-determining step. mdpi.com

The table below summarizes plausible conditions for a Suzuki-Miyaura coupling reaction involving an iodo-pyrazole substrate, based on general literature procedures.

| Parameter | Condition | Rationale | Reference |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Commonly used and effective for a wide range of substrates. | researchgate.netnih.gov |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Essential for the transmetalation step. | researchgate.netnih.gov |

| Solvent | Dioxane/H₂O, Toluene, or DMF | Provides solubility for reactants and promotes the reaction. | researchgate.netnih.gov |

| Temperature | 80-120 °C | Sufficient to drive the catalytic cycle. | researchgate.netnih.gov |

This table presents generalized conditions and would require optimization for the specific substrate this compound.

The regiochemical outcome of the Suzuki-Miyaura reaction is inherently controlled by the position of the halide, meaning the new substituent will be introduced exclusively at the C4 position.

Role of 4 Iodo 1h Pyrazol 1 Amine As a Versatile Chemical Building Block

Precursor for Advanced Pyrazole-Containing Scaffolds

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry and materials science, appearing in numerous approved drugs and functional materials. nih.gov 4-Iodo-1H-pyrazol-1-amine serves as an excellent starting material for creating more elaborate pyrazole-containing structures. The iodine atom at the 4-position is the key handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions.

Methodologies for the synthesis of 4-iodopyrazoles are well-established, often involving the direct electrophilic iodination of a pyrazole ring. researchgate.net For instance, the treatment of 1-aryl-3-CF3-1H-pyrazoles with elemental iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) affords the corresponding 4-iodo derivatives in a highly regioselective manner. nih.gov This C-I bond is then readily employed in reactions such as the Suzuki-Miyaura, Sonogashira, and copper-catalyzed coupling reactions. nih.govnih.gov These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups, at the C4 position. The ability to form new carbon-carbon and carbon-heteroatom bonds is fundamental to building the molecular complexity required for advanced applications.

The 1-amino group adds another layer of versatility. While the C-I bond is being functionalized, the N-amino group can be carried through the reaction sequence and then used as a reactive site for subsequent transformations. Aminopyrazoles are known to be highly versatile building blocks due to the nucleophilic character of the amino group, which allows for acylation, alkylation, and condensation reactions. mdpi.com This dual functionality enables the stepwise or orthogonal construction of complex scaffolds where both the core and peripheral positions can be systematically modified.

Table 1: Examples of Cross-Coupling Reactions on 4-Iodopyrazole (B32481) Scaffolds This table presents reactions demonstrated on analogous 4-iodopyrazole systems, which are indicative of the reactivity of the 4-iodo group in the title compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 4-Phenyl-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | nih.gov |

| Sonogashira | 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 4-(Phenylethynyl)-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | nih.gov |

| CuI-Catalyzed C-O Coupling | 4-Iodo-1H-1-tritylpyrazole, Alcohols | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOBu-t | 4-Alkoxy-1H-1-tritylpyrazole | nih.gov |

Utility in the Construction of Multifunctional Organic Molecules

The C-I bond serves as a linchpin for introducing functionalities through established cross-coupling protocols. For example, Suzuki coupling can introduce substituted phenyl rings, Sonogashira coupling can install alkynyl groups for further reaction (e.g., click chemistry), and copper-catalyzed reactions can form C-O or C-N bonds, linking the pyrazole to other molecular fragments. nih.govnih.govarkat-usa.org

Concurrently, the N-amino group provides a nucleophilic center that can be derivatized without disturbing the C-I bond. It can be acylated to form amides, reacted with aldehydes or ketones to form imines (which can be subsequently reduced to secondary amines), or used in the construction of larger heterocyclic systems. This orthogonality allows chemists to build molecules with precisely controlled architectures. For example, a bioactive moiety could be introduced via Suzuki coupling at the C4 position, while the N1-amino group could be modified with a solubilizing group or a linker for conjugation to a larger biomolecule. This strategic functionalization is critical in fields like drug discovery and chemical biology. chemimpex.com

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful approach used to create collections (libraries) of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. cam.ac.uknih.gov The goal of DOS is to efficiently explore a large area of chemical space by varying not just the appendages on a single scaffold, but the core scaffold itself. scispace.comcam.ac.uk

This compound is an ideal starting scaffold for DOS due to its two distinct and orthogonally reactive functional groups. A DOS strategy can be envisioned where the C-I bond and the N-NH2 group are used as branching points for diversification.

A typical DOS strategy could involve:

Appendage Diversity: A library of boronic acids or terminal alkynes is reacted with the 4-iodo position of the starting material in parallel, creating a first-generation library with diversity at the C4 position.

Scaffold Diversity: The N-amino group of this first-generation library can then be reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes (to form imines/amines), or isocyanates (to form ureas).

This two-dimensional approach can rapidly generate a large number of unique compounds from a single, versatile starting material. The ability to build complexity in a stepwise and controlled manner is a hallmark of an effective DOS campaign. nih.gov The resulting library of pyrazole derivatives would feature significant structural variation, increasing the probability of identifying molecules with novel biological activities. nih.gov

Table 2: Hypothetical Scheme for Diversity-Oriented Synthesis This table illustrates a conceptual approach to library generation using this compound as the core.

| Step | Reaction at C4 Position (via C-I bond) | Reaction at N1 Position (via N-NH₂ group) | Resulting Diversity |

|---|---|---|---|

| 1 | Suzuki Coupling with a set of 10 different Boronic Acids (R¹-B(OH)₂) | No reaction | 10 unique compounds with varied R¹ groups at C4. |

| 2 | --- | Acylation with a set of 10 different Carboxylic Acids (R²-COOH) | Each of the 10 compounds from Step 1 is reacted to produce 10 new compounds, resulting in a total of 100 unique molecules with diverse R¹ and R² groups. |

Computational and Theoretical Investigations of 4 Iodo 1h Pyrazol 1 Amine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to characterizing the stability and electronic nature of 4-Iodo-1H-pyrazol-1-amine. These methods model the behavior of electrons within the molecule, providing insights into bonding, orbital energies, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. edu.krdgrowingscience.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity and lower stability. growingscience.comresearchgate.net For this compound, the pyrazole (B372694) ring forms the core structure, with the iodo and amino groups acting as substituents that modulate its electronic properties. The amino group (-NH2) at the N1 position is an electron-donating group, which tends to raise the energy of the HOMO. Conversely, the iodine atom at the C4 position is an electron-withdrawing group due to its electronegativity, which tends to lower the energy of the LUMO. The interplay of these substituents determines the final orbital energies and the magnitude of the energy gap.

Theoretical calculations for similar pyrazole derivatives provide a basis for estimating these values for this compound. irjweb.comresearchgate.netnih.gov The HOMO is expected to be primarily localized on the pyrazole ring and the N-amino group, reflecting the regions of highest electron density. The LUMO is anticipated to be distributed across the pyrazole ring, with a significant contribution from the iodine-bearing carbon atom.

Interactive Table: Theoretical DFT Parameters for this compound

The following data are representative values based on DFT calculations (e.g., B3LYP/6-311++G basis set) for analogous pyrazole structures. edu.krdirjweb.com

| Parameter | Value (eV) | Description |

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.60 | ELUMO - EHOMO; correlates with chemical stability and reactivity. researchgate.net |

| Ionization Potential (I) | 6.45 | -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 1.85 | -ELUMO; energy released upon gaining an electron. |

The pyrazole ring is an aromatic heterocycle, satisfying Hückel's rule with 6 π-electrons delocalized across the five-membered ring. masterorganicchemistry.com This electron delocalization is a key contributor to its thermodynamic stability. chemrxiv.org Aromaticity can be evaluated computationally using various descriptors, which quantify the extent of cyclic electron delocalization. chemrxiv.orgresearchgate.net

The substituents on the pyrazole ring in this compound influence its aromatic character. The electron-donating amino group at N1 and the electronegative iodine at C4 perturb the electron density of the π-system. While the core aromaticity of the pyrazole ring is maintained, these substitutions can cause localized changes in electron distribution. Computational analyses can map this delocalization, revealing the degree to which the π-electrons are shared across the ring and the substituents. researchgate.net The stability conferred by aromaticity is a defining feature of the molecule's chemical behavior.

Reactivity Predictions through Computational Descriptors

Computational chemistry allows for the prediction of how and where a molecule is likely to react. By calculating various electronic descriptors, a detailed picture of its chemical reactivity can be constructed.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.dethaiscience.info The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different regions of electrostatic potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential (red) around the N2 atom of the pyrazole ring, due to the presence of its lone pair of electrons. uni-muenchen.de This site represents the most likely target for electrophiles (e.g., protons). The region around the iodine atom would also exhibit some negative potential. Conversely, the most positive potential (blue) is predicted to be located on the hydrogen atoms of the N-amino group, making them potential sites for interaction with nucleophiles. researchgate.net

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites within a molecule more quantitatively. irjweb.com They indicate the change in electron density at a specific point when an electron is added to or removed from the system. This helps pinpoint the atoms most likely to be involved in different types of reactions:

f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted into the LUMO).

f-(r): Predicts the site for an electrophilic attack (where an electron is donated from the HOMO).

f0(r): Predicts the site for a radical attack.

For this compound, analysis of Fukui functions would likely identify the N2 atom as the primary site for nucleophilic attack (highest f+ value), consistent with the MEP analysis. The sites for electrophilic attack (highest f- values) are expected to be distributed over the N-amino group and the pyrazole ring.

The Localized Orbital Locator (LOL) provides a different perspective by mapping the degree of electron localization. It can distinguish between covalent bonds, lone pairs, and regions of delocalized electrons, offering further insight into the molecule's bonding and reactive nature.

Conformational Analysis and Tautomeric Preferences

Computational methods are also employed to study the three-dimensional structure and potential isomerism of molecules. mdpi.com

Conformational Analysis: For this compound, conformational flexibility primarily exists in the rotation around the N1-NH2 single bond. Theoretical calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. Steric and electronic interactions between the amino group and the pyrazole ring will dictate the preferred geometry.

Tautomeric Preferences: Tautomers are isomers that differ in the position of a proton. While the parent 1H-pyrazole can undergo tautomerization by shifting the N-H proton between the two nitrogen atoms, this compound has the N1 position blocked by the amino group. Potential tautomerism could involve the migration of a proton from the exocyclic amino group to the N2 atom of the ring, forming an iminopyrazoline tautomer.

Computational studies can calculate the relative energies of these different tautomeric forms. mdpi.com It is overwhelmingly likely that the aromatic 1-amino tautomer is significantly more stable than any non-aromatic imino tautomers. The energetic cost of disrupting the aromaticity of the pyrazole ring would be substantial, making the this compound form the dominant species under normal conditions.

Spectroscopic Parameter Predictions and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters for novel or sparsely studied compounds such as this compound. Through methods like Density Functional Theory (DFT), researchers can calculate theoretical spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical predictions provide a foundational understanding of the molecule's electronic structure and vibrational modes, which can then be correlated with experimental data to confirm structural assignments and refine computational models.

While direct and extensive computational studies specifically focused on this compound are not widely available in the current body of literature, valuable insights can be drawn from computational analyses of structurally related compounds, such as 4-Iodo-1H-pyrazole. For these related pyrazole derivatives, DFT calculations have been successfully employed to predict spectroscopic data with a high degree of accuracy when compared to experimental findings. researchgate.netmdpi.com

NMR Spectroscopy:

Theoretical calculations of NMR chemical shifts are crucial for the structural elucidation of pyrazole derivatives. For the related compound, 4-Iodo-1H-pyrazole, theoretical proton (¹H) NMR data has been compared with experimental spectra. researchgate.netmdpi.com These studies demonstrate that computational models can effectively predict the chemical shifts of the pyrazole ring protons, aiding in the correct assignment of signals in experimentally obtained spectra. The correlation between calculated and experimental values is often strong, providing confidence in the proposed molecular structures.

Table 1: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts for a Related Pyrazole Compound.

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H3 | Data not available | Data not available |

| H5 | Data not available | Data not available |

| NH | Data not available | Data not available |

Note: Data for this compound is not available. The table structure is based on typical reporting for related pyrazoles.

IR Spectroscopy:

Infrared spectroscopy is a key technique for identifying functional groups and understanding the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental IR spectrum. For halogenated 1H-pyrazoles, theoretical IR spectra have been shown to align well with experimental data, particularly in identifying the characteristic N-H stretching frequencies. researchgate.netmdpi.com The comparison between the calculated and experimental wavenumbers can help in assigning the various vibrational modes of the molecule.

Table 2: Key Predicted and Experimental IR Frequencies for a Related Pyrazole Compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | Data not available | Data not available |

| C-H stretch | Data not available | Data not available |

| C=C stretch | Data not available | Data not available |

| C-I stretch | Data not available | Data not available |

Note: Data for this compound is not available. The table structure is based on typical reporting for related pyrazoles.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. These calculations can determine the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions. While specific TD-DFT studies on this compound are limited, the methodology has been broadly applied to organic molecules to understand their photophysical properties. nih.govchemrxiv.org The correlation of predicted UV-Vis spectra with experimental data is essential for characterizing the electronic structure and identifying the nature of the electronic transitions (e.g., π→π* or n→π*).

Table 3: Predicted Electronic Transitions for a Hypothetical Pyrazole Derivative.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available |

Note: Data for this compound is not available. This table represents a typical format for reporting TD-DFT results.

Pharmacological Research and Biological Activity Profiling of 4 Iodo 1h Pyrazol 1 Amine Derivatives

Exploration of Pyrazole-1-amine Scaffolds in Medicinal Chemistry

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. researchgate.nettandfonline.comnih.gov This structural motif is present in numerous FDA-approved drugs, highlighting its therapeutic importance. tandfonline.commdpi.com Pyrazole derivatives are a focal point of drug discovery, demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netglobalresearchonline.netglobalresearchonline.net The chemical versatility of the pyrazole ring allows for extensive structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net

Amino-pyrazoles, in particular, represent an advantageous framework for designing ligands that can interact with various enzymes and receptors. nih.gov The presence of a free amino group provides a key interaction point, making these compounds suitable for targeting kinases, cyclooxygenase (COX) enzymes, and microbial targets. nih.gov The search for novel pyrazole-based compounds is an active area of research in both academic and industrial settings, driven by their proven therapeutic potential. nih.gov Structure-activity relationship (SAR) studies, pharmacophore mapping, and molecular docking are common strategies employed to optimize the potency and selectivity of pyrazole-based drug candidates. researchgate.net The development of new synthetic methodologies continues to expand the chemical diversity of pyrazole libraries, offering new avenues for discovering therapeutics that can address unmet medical needs. researchgate.net

**6.2. In Vitro Studies of Biological Target Interactions

In Vitro Studies of Biological Target Interactions

Kinase Inhibition Mechanisms

Pyrazole derivatives are extensively investigated as kinase inhibitors, playing a crucial role in oncology and the treatment of inflammatory and neurodegenerative disorders. nih.gov Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. nih.gov The pyrazole scaffold serves as a core structure for designing compounds that can bind to the ATP-binding site of various kinases, thereby inhibiting their activity.

One notable area of investigation is the inhibition of Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation. mdpi.com For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been developed as potent CDK2 inhibitors. mdpi.com Bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole ring led to compounds with significantly enhanced CDK2 inhibitory activity. mdpi.com Compound 15 from this series emerged as a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM. mdpi.comnih.gov This compound demonstrated selectivity over other CDKs and exhibited antiproliferative activity against a panel of cancer cell lines. mdpi.comnih.gov

Another target is Apoptosis signal-regulating kinase 1 (ASK1), which is involved in inflammation and apoptosis. nih.gov Pyrazole derivatives have been designed as ASK1 inhibitors, showing potential for treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). nih.gov Furthermore, pyrazole-based compounds have been developed as inhibitors for Fibroblast Growth Factor Receptors (FGFR), with molecules like AZD4547 binding to the DFG-in conformation of FGFR1. nih.gov The pyrazole core in these inhibitors often forms crucial hydrogen bonds within the kinase's active site. nih.gov

| Compound | Target Kinase | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Kᵢ = 0.005 µM | mdpi.comnih.gov |

| Compound 14 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Kᵢ = 0.007 µM | mdpi.com |

| Compound 28 (Patented pyrazole derivative) | CDK12 | IC₅₀ = 9 nM | nih.gov |

| Compound 28 (Patented pyrazole derivative) | CDK13 | IC₅₀ = 5.8 nM | nih.gov |

| AZD4547 | FGFR1 | Binds to DFG-in conformation | nih.gov |

Antimicrobial Activity Investigations (antibacterial, antifungal)

The pyrazole scaffold is a key component in the development of new antimicrobial agents to combat the growing threat of multidrug-resistant (MDR) bacteria. globalresearchonline.netnih.gov Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. mdpi.comnih.gov

In antibacterial studies, novel 3,5-diaryl-1H-pyrazoles have been synthesized and screened against Staphylococcus aureus and Escherichia coli. One derivative was found to be bacteriostatic against S. aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. globalresearchonline.net Another study on 4,5-dihydro-1H-pyrazole derivatives identified compounds with potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net One such compound displayed MIC values of 0.39 µg/mL against S. aureus, Pseudomonas aeruginosa, and E. coli, which is comparable to standard antibiotics like penicillin and kanamycin (B1662678) B. researchgate.net This compound was also found to inhibit S. aureus DNA gyrase, suggesting a specific mechanism of action. researchgate.net

In the realm of antifungal research, pyrazole derivatives have also shown promise. A series of nitrofuran-containing tetrasubstituted pyrazoles were tested against Candida albicans, with some compounds showing good antifungal activity when compared to the standard drug fluconazole. nih.gov Hybrid pyrazole–tetrazole compounds have also been examined for their ability to inhibit the growth of four different fungal strains, demonstrating moderate antifungal potency with inhibition zones ranging from 12 to 16 mm. mdpi.com The versatility of the pyrazole ring allows for the synthesis of diverse compounds with potential to act as broad-spectrum antimicrobial agents. mdpi.comnih.gov

| Compound Class | Target Organism | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| 3,5-diaryl-1H-pyrazole | Staphylococcus aureus | MIC = 8 µg/mL (bacteriostatic) | globalresearchonline.net |

| 4,5-dihydro-1H-pyrazole derivative | Staphylococcus aureus | MIC = 0.39 µg/mL | researchgate.net |

| 4,5-dihydro-1H-pyrazole derivative | Pseudomonas aeruginosa | MIC = 0.39 µg/mL | researchgate.net |

| 4,5-dihydro-1H-pyrazole derivative | Escherichia coli | MIC = 0.39 µg/mL | researchgate.net |

| Nitrofuran-containing pyrazole | Candida albicans | Good activity vs. fluconazole | nih.gov |

| Pyrazole–tetrazole hybrid | Fungal strains | Inhibition zone = 12–16 mm | mdpi.com |

Anti-inflammatory Pathways Research

Pyrazole derivatives are well-established anti-inflammatory agents, with celecoxib (B62257) being a prominent example of a pyrazole-containing COX-2 inhibitor. mdpi.com Research has focused on designing novel pyrazole compounds that can modulate key inflammatory pathways, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.govimpactfactor.org

The synthesis of new heterocyclic derivatives incorporating pyrazole, pyridine, and pyran moieties has yielded potent anti-inflammatory agents. nih.gov The anti-inflammatory efficacy of these compounds was evaluated in vitro through protein denaturation inhibition and cell membrane protection assays. nih.gov Certain compounds demonstrated significant inhibition of COX-2 expression. For example, compound 12 in one study showed a 25.8-fold increase in COX-2 expression inhibition, indicating potent anti-inflammatory properties. nih.gov

Other studies have synthesized and evaluated 1,3,4-trisubstituted pyrazole derivatives for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov Some of these compounds exhibited excellent activity, with one showing over 84% inhibition, comparable to the standard drug diclofenac. nih.gov Similarly, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives were found to be potent anti-inflammatory agents in the same model, with some derivatives showing up to 78% inhibition. nih.gov These findings underscore the potential of the pyrazole scaffold in developing new and effective anti-inflammatory drugs. nih.govmdpi.com

| Compound Class/Derivative | Assay/Model | Observed Activity | Reference |

|---|---|---|---|

| Pyridine/Pyran/Pyrazole Hybrid (Compound 12) | In vitro COX-2 Expression | 25.8-fold inhibition | nih.gov |

| Pyridine/Pyran/Pyrazole Hybrid (Compound 13) | In vitro COX-2 Expression | 10.1-fold inhibition | nih.gov |

| 1,3,4-Trisubstituted Pyrazole (Compound 5a) | Carrageenan-induced paw edema | ≥84.2% inhibition | nih.gov |

| Pyrazole-5-carboxamide derivative (Compound 10g) | Carrageenan-induced paw edema | 78% inhibition | nih.gov |

| Pyrazole-hydrazone derivative | Carrageenan-induced paw edema | 92.59% inhibition | researchgate.net |

Anticancer Modalities and Cellular Mechanisms

The pyrazole scaffold is a cornerstone in the development of modern anticancer therapeutics, with several pyrazole-containing drugs approved for clinical use. tandfonline.comglobalresearchonline.net These compounds exert their anticancer effects through various cellular mechanisms, including the inhibition of protein kinases, tubulin polymerization, and other targets crucial for cancer cell proliferation and survival. globalresearchonline.netalrasheedcol.edu.iq

Pyrazole derivatives have been designed to inhibit multiple kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Cyclin-Dependent Kinases (CDKs). alrasheedcol.edu.iqmdpi.com For instance, certain pyrazole derivatives have shown potent inhibition against EGFR and HER-2 tyrosine kinases with IC₅₀ values in the sub-micromolar range (0.26 µM and 0.20 µM, respectively). mdpi.com A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines displayed potent antiproliferative activity against a panel of 13 cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 μM. mdpi.comnih.gov Mechanistic studies revealed that these compounds induce cell cycle arrest at the S and G2/M phases and trigger apoptosis in ovarian cancer cells. mdpi.comnih.gov

Furthermore, newly designed indole-containing pyrazole analogs have demonstrated remarkable cytotoxic activities against nine different panels of cancer cell lines, including leukemia, colon, breast, and lung cancer. nih.gov Some of these pyrazolinyl-indole compounds showed a broad range of cancer cell growth inhibition across nearly all 56 NCI-based cell lines. nih.gov The ability of pyrazole derivatives to inhibit various cellular targets makes them a highly valuable scaffold for the design of novel anticancer agents. globalresearchonline.netmdpi.com

| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Mechanism/Target | Reference |

|---|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 13 cancer cell lines (e.g., A2780 ovarian) | GI₅₀ = 0.127–0.560 μM | CDK2 Inhibition, Apoptosis Induction | mdpi.comnih.gov |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | HCT116, MCF-7 | IC₅₀ = 0.39 µM, 0.46 µM | Aurora-A kinase | mdpi.com |

| Pyrazole derivative (Tao et al.) | Not specified | IC₅₀ = 0.26 µM | EGFR Tyrosine Kinase | mdpi.com |

| Pyrazole derivative (Tao et al.) | Not specified | IC₅₀ = 0.20 µM | HER-2 Tyrosine Kinase | mdpi.com |

| Pyrazolinyl-indole (HD05) | NCI-60 Panel | Broad-spectrum cytotoxicity | Not specified | nih.gov |

Antioxidant Activity and Oxidative Stress Mitigation

Pyrazole derivatives have been recognized for their antioxidant properties, which contribute to their therapeutic potential in various diseases associated with oxidative stress. globalresearchonline.netmdpi.com The antioxidant capacity of these compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals.

One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov Studies on novel thienyl-pyrazoles have identified compounds with excellent DPPH radical scavenging activity, showing IC₅₀ values (e.g., 0.245 µM) comparable to or better than the standard antioxidant ascorbic acid (IC₅₀ = 0.483 µM). nih.gov These compounds also demonstrated potent hydroxyl radical scavenging capabilities. nih.gov

Another widely used method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net In a study of 4-aminopyrazol-5-ol hydrochlorides, which are analogs of the antioxidant drug Edaravone, most compounds showed high activity in the ABTS test, comparable to the standard antioxidant Trolox. researchgate.net The anti-lipid peroxidation activity is also a key measure of antioxidant potential. Pyrazole and pyrazoline derivatives have shown high efficacy in preventing lipid peroxidation induced by radicals, with some compounds exhibiting up to 100% inhibition in assays using 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) to generate peroxyl radicals. mdpi.com These findings highlight the ability of the pyrazole scaffold to mitigate oxidative stress. mdpi.comresearchgate.net

| Compound Class/Derivative | Antioxidant Assay | Activity (IC₅₀/Inhibition %) | Reference |

|---|---|---|---|

| Thienyl-pyrazole (Compound 5g) | DPPH radical scavenging | IC₅₀ = 0.245 µM | nih.gov |

| Thienyl-pyrazole (Compound 5h) | DPPH radical scavenging | IC₅₀ = 0.284 µM | nih.gov |

| Thienyl-pyrazole (Compound 5g) | Hydroxyl radical scavenging | IC₅₀ = 0.905 µM | nih.gov |

| 4-aminopyrazol-5-ol hydrochlorides | ABTS radical scavenging | High activity, comparable to Trolox | researchgate.net |

| Pyrazoline derivatives | AAPH-induced lipid peroxidation | 78-100% inhibition | mdpi.com |

Neuroprotective and CNS Modulatory Research

The pyrazole nucleus is a key structural motif in many compounds with activity in the central nervous system (CNS). Research into pyrazole derivatives has revealed their potential as neuroprotective agents, acting through various mechanisms to shield neural cells from damage and degeneration.

One area of investigation has been the development of pyrazole derivatives as inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is associated with neurotoxicity in several neurological disorders. A study focused on 4,5-dihydro-1H-pyrazole derivatives identified compounds that exhibited significant nNOS inhibition. For instance, 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole and 1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrated high inhibitory activity, suggesting that the pyrazole scaffold can be a valuable template for designing neuroprotective agents that target nNOS.

Another research avenue has explored the combination of the pyrazole moiety with other pharmacologically active structures. For example, novel 1,4-dihydropyridine (B1200194) derivatives incorporating a pyrazole ring have been synthesized and evaluated for their potential in treating Alzheimer's disease. These hybrid molecules have shown multi-target activity, including the blockade of L-type voltage-dependent calcium channels, which is a known neuroprotective strategy.

Furthermore, phenylacetamide derivatives bearing a 1H-pyrazole moiety have been investigated for their neuroprotective effects. Certain compounds in this class have demonstrated the ability to restore cell viability in neurotoxicity models, indicating their potential to mitigate neuronal damage. This neuroprotective activity is often linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

The following table summarizes the neuroprotective activities of some pyrazole derivatives:

| Compound Class | Mechanism of Action | Observed Effect |

|---|---|---|

| 4,5-dihydro-1H-pyrazole derivatives | nNOS Inhibition | Inhibition of nitric oxide overproduction |

| 1,4-dihydropyridine-pyrazole hybrids | L-type calcium channel blockade | Neuroprotection against excitotoxicity |

| Phenylacetamide-pyrazole derivatives | AChE Inhibition | Restoration of cell viability |

Structure-Activity Relationship (SAR) Studies for Pyrazole-1-amine Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyrazole-1-amine and related aminopyrazole compounds, SAR studies have provided valuable insights into how structural modifications influence their biological activities.

The position of the amino group on the pyrazole ring is a critical determinant of a compound's pharmacological profile. Aminopyrazoles, which include 3-amino, 4-amino, and 5-amino isomers, have been extensively studied. The decoration of the pyrazole ring with amino substituents at different positions has led to the development of pharmacologically active derivatives with a range of therapeutic applications.

For instance, in a series of 5-aminopyrazolyl acylhydrazones and amides, modifications at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus were explored to extend the SAR. These studies revealed that specific substitutions could enhance the antioxidant and anti-inflammatory properties of the compounds.

Furthermore, the nature of the substituents on the pyrazole ring and the amino group plays a significant role in determining the compound's activity. For example, in a study of pyrazole-based inhibitors of meprin α and β, the introduction of acidic moieties was found to increase the activity against meprin β. This highlights the importance of electrostatic interactions in ligand binding. The pyrazole core itself was identified as a rigid scaffold that could be further functionalized to achieve desired inhibitory profiles.

Key SAR takeaways for aminopyrazole derivatives include:

Position of the Amino Group: The location of the amino substituent (3, 4, or 5-position) significantly impacts the biological activity.

Substituents on the Pyrazole Ring: The nature and position of other substituents on the pyrazole nucleus can modulate potency and selectivity.

N-Substitution of the Amino Group: Modifications to the amino group can influence the compound's pharmacokinetic and pharmacodynamic properties.

Ligand-Target Docking and Molecular Dynamics Simulations

Molecular modeling techniques, including ligand-target docking and molecular dynamics (MD) simulations, are powerful tools for understanding the interactions between small molecules and their biological targets at the atomic level. For pyrazole derivatives, these computational methods have been instrumental in elucidating binding modes and guiding the design of more potent and selective compounds.

Molecular docking studies have been employed to predict the binding poses of pyrazole-containing compounds within the active sites of various protein targets. For example, in the development of novel pyrazole-containing imide derivatives as anticancer agents, molecular docking was used to identify Heat Shock Protein 90α (Hsp90α) as a potential target. The docking studies revealed the key interactions between the ligands and the amino acid residues in the Hsp90α binding pocket. nih.gov

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complexes and to explore the dynamic behavior of the system over time. MD simulations provide insights into the conformational changes that may occur upon ligand binding and can help to refine the understanding of the binding mode. For instance, MD simulations were used to explore the binding mode of a potent pyrazole-containing imide derivative with Hsp90α, confirming the stability of the docked pose. nih.gov

These computational approaches have also been applied to pyrazole-sulfonamide derivatives as carbonic anhydrase inhibitors. Molecular dynamics simulations complemented the in vitro inhibition data, providing a rationale for the observed activities and guiding further structural modifications. nih.gov

The general workflow for these computational studies often involves:

Homology Modeling: If the 3D structure of the target protein is not available, a model is built based on the structure of a related protein.

Molecular Docking: The pyrazole derivative is docked into the binding site of the target protein to predict its binding orientation and affinity.

Molecular Dynamics Simulations: The stability of the ligand-protein complex is evaluated through simulations that mimic the physiological environment.

These computational studies are integral to modern drug discovery and have been successfully applied to the optimization of various pyrazole-based therapeutic agents.

Emerging Research Directions and Innovative Applications of 4 Iodo 1h Pyrazol 1 Amine

Potential in Advanced Materials Science (e.g., luminescent, semiconductor applications)

The pyrazole (B372694) core is a well-established building block in the development of functional organic materials due to its electronic properties, thermal stability, and synthetic versatility. nih.govrsc.org For 4-Iodo-1H-pyrazol-1-amine, the combination of the pyrazole ring, the heavy iodine atom, and the N-amino group suggests significant potential in luminescent and semiconductor applications.

Luminescent Properties: Pyrazole derivatives have been successfully employed as fluorophores and electroluminescent compounds. rsc.orgnih.gov The fluorescence properties of these molecules can be finely tuned through substituent modifications. The N-amino group on the pyrazole ring can participate in intramolecular charge transfer (ICT) processes, which are fundamental to the design of fluorescent probes. Furthermore, the iodine atom, while often a fluorescence quencher, can also promote intersystem crossing, potentially leading to applications in phosphorescent materials or as photosensitizers. The iodo-substituent also serves as a versatile synthetic handle for introducing various fluorogenic groups through cross-coupling reactions, allowing for the rational design of novel luminescent materials with tailored photophysical properties. researchgate.net

Semiconductor Applications: Organic semiconductors are crucial components of next-generation electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Heterocyclic compounds, including pyrazoles, are frequently integrated into these materials. rsc.org The this compound scaffold could be explored as a building block for p-type or n-type organic semiconductors. The electron-rich nature of the pyrazole ring and the potential for extensive π-conjugation through derivatization at the iodine position are key features for designing charge-transporting materials. The ability of the pyrazole nitrogen atoms to coordinate with metal ions also opens avenues for creating novel metal-organic frameworks (MOFs) with unique semiconductor or photophysical properties.

Integration into Chemical Biology Probes and Imaging Agents

Chemical probes are indispensable tools for interrogating biological systems, enabling the study of protein function and cellular processes in real-time. nih.gov The structure of this compound is well-suited for development into specialized probes and imaging agents. nih.gov

The aminopyrazole core is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. mdpi.comnih.gov The N-amino group can act as a hydrogen bond donor, mimicking interactions of native ligands with biomolecules. This inherent bioactivity makes the scaffold an excellent starting point for designing target-specific probes.

The key advantages of this compound in probe development include:

A versatile synthetic handle: The carbon-iodine bond is amenable to a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward attachment of reporter tags such as fluorophores for imaging, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling of target proteins. researchgate.net

A tunable core structure: The pyrazole ring itself can be further modified to optimize binding affinity and selectivity for a specific biological target.

Biocompatibility: Pyrazole derivatives have been shown to have good membrane permeability and biocompatibility, making them suitable for applications in living cells and organisms. nih.gov

These features position this compound as a valuable platform for creating activity-based probes and fluorescent imaging agents to visualize biological analytes and processes with high precision. nih.govmdpi.com

Green Chemistry Approaches in Synthesis and Derivatization

The increasing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies. researchgate.netijprt.org The synthesis and derivatization of this compound can benefit significantly from these green chemistry principles. Traditional synthetic routes often rely on harsh reagents, volatile organic solvents, and high temperatures. researchgate.net

Modern, eco-friendly alternatives are being actively developed for the synthesis of pyrazoles and their halogenated derivatives. researchgate.net One notable approach involves the direct iodination of pyrazoles in water using hydrogen peroxide as a clean oxidant, a process that generates water as the only byproduct. researchgate.net Such methods reduce reliance on hazardous organic solvents and toxic reagents.

The table below summarizes several green chemistry strategies applicable to the synthesis and modification of this compound.

| Green Chemistry Approach | Description | Potential Benefits | Reference(s) |

| Aqueous Synthesis | Using water as a solvent instead of volatile organic compounds (VOCs). | Reduced environmental impact, improved safety, lower cost. | researchgate.netscielo.org.zathieme-connect.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Shorter reaction times, increased yields, reduced energy consumption. | nih.gov |

| Ultrasonic Irradiation | Employing ultrasound to promote chemical reactions. | Enhanced reaction rates, milder conditions, often catalyst-free. | researchgate.net |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. | Reduced waste from catalyst separation, lower cost, avoids metal contamination. | scielo.org.za |

| Electrochemical Synthesis | Using electricity to drive chemical transformations, avoiding chemical oxidants or reductants. | High atom economy, mild conditions, reduced waste. | beilstein-journals.org |

By adopting these greener methodologies, the synthesis of this compound and its subsequent derivatization can be performed more sustainably, minimizing the environmental footprint of the research and development process.

Future Prospects in Rational Design and Target-Specific Research

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, featured in numerous FDA-approved drugs. mdpi.com The this compound structure, in particular, offers exciting prospects for the rational design of next-generation therapeutic agents. nih.govfrontiersin.orgnih.gov The aminopyrazole motif is a key structural feature in many protein kinase inhibitors, a major class of anticancer drugs. mdpi.comnih.gov

The future of research on this compound is likely to focus on its use as a versatile intermediate in target-specific drug discovery. The iodo-substituent is not merely a passive placeholder; it is a critical tool for structure-activity relationship (SAR) studies. researchgate.net Medicinal chemists can systematically replace the iodine with a diverse array of chemical fragments to probe the binding pocket of a target protein and optimize potency, selectivity, and pharmacokinetic properties.

Key areas for future target-specific research include:

Protein Kinase Inhibitors: The aminopyrazole core can be elaborated to target specific kinases implicated in cancer and inflammatory diseases. mdpi.com

Inhibitors of Viral Proteases: Pyrazole derivatives have been investigated as inhibitors of viral enzymes, such as the main protease (Mpro) of SARS-CoV-2. nih.gov

Carbonic Anhydrase Inhibitors: The pyrazole scaffold has been used to design inhibitors of carbonic anhydrase, enzymes relevant to conditions like glaucoma and epilepsy. nih.gov

CNS-Active Agents: Certain aminopyrazole derivatives have shown potential as anticonvulsant agents. nih.gov

The integration of computational methods, such as molecular docking and deep learning, with combinatorial synthesis using the this compound template can accelerate the discovery of novel, highly selective, and potent drug candidates. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-1H-pyrazol-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves iodination of pyrazole precursors. For example, halogen exchange reactions using iodine sources (e.g., NaI with Cu catalysts) under inert atmospheres (N₂/Ar) are effective. Evidence from analogous compounds (e.g., 1-Ethyl-4-iodo-1H-pyrazol-3-amine) suggests that solvents like DMF or DMSO, combined with Cs₂CO₃ as a base, improve substitution efficiency at the pyrazole C4 position . Temperature control (80–100°C) and reaction time (12–24 hrs) are critical to minimize byproducts like dehalogenated species. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization enhances purity.

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is the gold standard. For iodine-containing heterocycles, heavy-atom effects improve phase determination. Key parameters include:

- Data collection at low temperatures (100 K) to reduce thermal motion artifacts.

- High-resolution datasets (≤ 0.8 Å) for precise electron density mapping.

- Validation using tools like PLATON to assess hydrogen bonding and π-π interactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies amine protons (δ 5–6 ppm) and iodine’s deshielding effects on adjacent carbons.

- HRMS : Electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching iodine’s natural abundance .

- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-I (500–600 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The C–I bond’s polarizability enables Suzuki-Miyaura or Ullmann couplings. For example:

- Suzuki : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at 80–100°C in THF/H₂O, yielding biaryl derivatives.

- Ullmann : CuI/1,10-phenanthroline in DMF facilitates amine/alkyne couplings. Kinetic studies show iodine’s leaving-group ability outperforms Br/Cl analogs, but steric hindrance from the pyrazole ring may slow reactivity .

Q. What computational strategies predict the regioselectivity of substitutions in this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) model transition states to predict substitution sites. Fukui indices identify nucleophilic/electrophilic hotspots, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. For instance, iodine’s electron-withdrawing effect directs nucleophiles to the C5 position in pyrazole derivatives .

Q. How can researchers address contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Assay Validation : Use standardized protocols (e.g., MIC assays for antimicrobial studies) with positive controls (e.g., ciprofloxacin).

- Structural Confirmation : Ensure synthesized analogs are >95% pure (HPLC) and structurally verified (SCXRD/NMR) to exclude impurities as confounding factors.

- Meta-Analysis : Cross-reference data from PubChem, Reaxys, and peer-reviewed studies to identify trends in bioactivity (e.g., iodine’s role in enhancing lipophilicity and membrane penetration) .

Q. What strategies optimize the stability of this compound in aqueous media for biological assays?

- Methodological Answer :

- pH Control : Buffered solutions (pH 6–7) minimize hydrolysis of the C–I bond.

- Co-solvents : Use DMSO (≤10% v/v) to enhance solubility without denaturing proteins.

- Light Protection : Store solutions in amber vials to prevent photodehalogenation. Stability studies via LC-MS over 24–72 hrs quantify degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.